

Application Note: Metabolic Profiling of 25B-NBOH using UHPLC-Q-Exactive Orbitrap MS

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Compound of Interest

Compound Name: 25B-NBOH hydrochloride

Cat. No.: B593384

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the metabolic characterization of 25B-NBOH, a novel psychoactive substance (NPS), using an in vitro model with pooled human liver microsomes (pHLMs). The methodology employs Ultra-High-Performance Liquid Chromatography coupled with a Q-Exactive Orbitrap Mass Spectrometer (UHPLC-Q-Exactive Orbitrap MS) for the separation and high-resolution mass spectrometric identification of metabolites. This document outlines the complete experimental workflow, from incubation to data analysis, and presents the metabolic profile of 25B-NBOH, identifying key biotransformations and major metabolites that can serve as biomarkers for exposure.

Introduction

N-benzylphenethylamine derivatives, including the "NBOH" series, represent a rapidly emerging class of NPS, posing significant challenges to clinical and forensic toxicology.[1][2] 25B-NBOH, a potent hallucinogenic serotonin receptor agonist, has been associated with clinical toxicity and hospitalizations.[3] Understanding the metabolic fate of such compounds is crucial for developing reliable analytical methods to detect their intake, extending the detection window, and elucidating their toxicological profiles.[2]

The use of in vitro models, particularly human liver microsomes (HLMs), is a well-established approach for predicting in vivo drug metabolism, as they contain a high concentration of key

Phase I (e.g., Cytochrome P450) and Phase II (e.g., UGT) enzymes.[4][5] Coupling this model with the high resolution and mass accuracy of UHPLC-Q-Exactive Orbitrap MS allows for the confident identification of metabolites.[1] This note details a robust method for identifying the Phase I and Phase II metabolites of 25B-NBOH.

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes

This protocol describes the incubation of 25B-NBOH with pooled human liver microsomes (pHLMs) to generate metabolites.[1][2]

Reagents & Materials:

- 25B-NBOH standard
- Pooled Human Liver Microsomes (pHLMs), 20 mg/mL
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Incubator/shaking water bath (37°C)
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- Prepare a stock solution of 25B-NBOH in methanol.
- In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer and pHLMs (final concentration of 1.0 mg/mL).

- Add the 25B-NBOH stock solution to the mixture to achieve a final substrate concentration of 10 µg/mL.
- Pre-incubate the mixture for 5 minutes at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture for up to 180 minutes at 37°C with gentle shaking.[2]
- Terminate the reaction by adding two volumes of ice-cold acetonitrile.
- Vortex the mixture thoroughly and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
- Transfer the supernatant to a clean autosampler vial for UHPLC-MS analysis.

UHPLC-Q-Exactive Orbitrap MS Analysis

Instrumentation:

- Thermo Scientific™ Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer
- Thermo Scientific™ Vanquish™ UHPLC System (or equivalent)
- Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

UHPLC Conditions:

- Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
- Mobile Phase B: Methanol
- Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute compounds, and then re-equilibrate. For example: 0-1 min 50% B, linear gradient to 80% B at 10 min, return to 50% B at 10.1 min.[6]
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C

- Injection Volume: 5 μ L

Q-Exactive MS Conditions:

- Ionization Mode: Heated Electrospray Ionization (HESI), Positive
- Spray Voltage: +2.5 kV to +3.5 kV[7]
- Capillary Temperature: 320°C
- Source Temperature: 200-250°C[8]
- S-Lens RF Level: 45-50%[7]
- Acquisition Mode: Full MS / data-dependent MS² (dd-MS²)
- Full MS Settings:
 - Resolution: 70,000
 - AGC Target: 1e6 - 3e6[7][8]
 - Maximum Injection Time (IT): 50 ms[8]
 - Scan Range: m/z 100-1000
- dd-MS² Settings:
 - Resolution: 17,500
 - AGC Target: 5e4 - 1e6[7][9]
 - Maximum IT: 50 ms[10]
 - Isolation Window: 1.5-2.0 m/z
 - Collision Energy: Stepped Normalized Collision Energy (NCE) of 20, 30, 40
 - Dynamic Exclusion: 30 s[7]

Diagrams of Workflows and Pathways

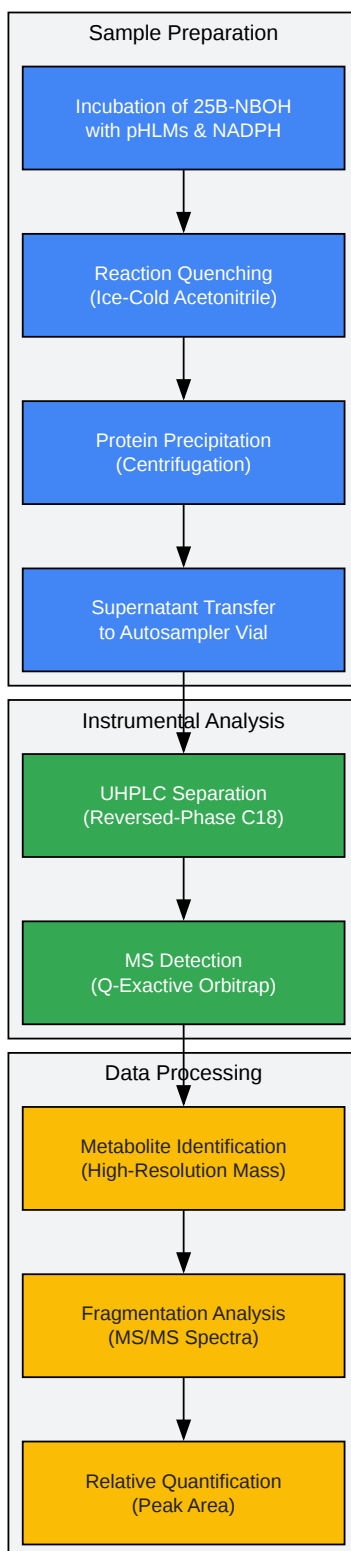


Figure 1. Experimental workflow for 25B-NBOH metabolite profiling.

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Caption: Figure 1. Experimental workflow for 25B-NBOH metabolite profiling.

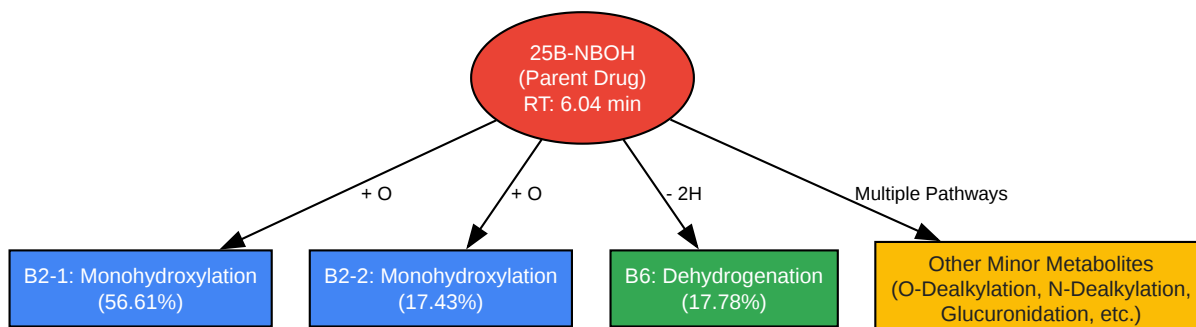


Figure 2. Proposed primary metabolic pathways of 25B-NBOH.

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Caption: Figure 2. Proposed primary metabolic pathways of 25B-NBOH.

Results and Data Presentation

The in vitro incubation of 25B-NBOH with pHLMs followed by UHPLC-Q-Exactive Orbitrap MS analysis revealed several metabolites. The parent drug 25B-NBOH eluted at approximately 6.04 minutes, with its metabolites appearing between 4.36 and 5.70 minutes.^[1] The primary biotransformations observed were monohydroxylation and dehydrogenation.^{[1][2]} Other minor metabolic pathways included O-dealkylation, N-dehydroxybenzylization, and glucuronidation.^[1]

Monohydroxylated metabolites (B2-1 and B2-2) and a dehydrogenated metabolite (B6) were identified as the most abundant species, collectively accounting for over 90% of the total metabolite peak area.^{[1][2]} These major metabolites are recommended as suitable biomarkers for confirming 25B-NBOH intake.^[1] The quantitative data for the major identified metabolites are summarized in Table 1.

Table 1: Major Metabolites of 25B-NBOH Identified from in vitro HLM Incubations

Metabolite ID	Retention Time (min)	Biotransformation	Change in Mass	Relative Peak Area (%)	Proposed as Biomarker
25B-NBOH	6.04	Parent Drug	-	-	Yes
B2-1	<6.04	Monohydroxylation	+15.99 Da	56.61	Yes[1][2]
B6	<6.04	Dehydrogenation	-2.02 Da	17.78	Yes[1][2]
B2-2	<6.04	Monohydroxylation	+15.99 Da	17.43	Yes[1][2]
Other Minor Metabolites	4.36 - 5.70	Various	Various	<10 (collectively)	No

Note: Specific retention times for individual metabolites B2-1, B2-2, and B6 are not detailed in the source literature but were observed to elute before the parent compound.[1]

Conclusion

The described UHPLC-Q-Exactive Orbitrap MS method provides a sensitive and selective protocol for the metabolic characterization of 25B-NBOH. The primary metabolic pathways for 25B-NBOH in human liver microsomes are hydroxylation and dehydrogenation.[1][2] The identified major metabolites, particularly the monohydroxylated isomers, serve as crucial biomarkers that can be targeted in clinical and forensic screening to reliably detect exposure to 25B-NBOH, thereby extending the window of detection beyond that of the parent compound alone.

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